2-(苯磺酰基)-N-萘-1-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

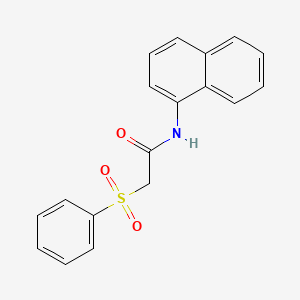

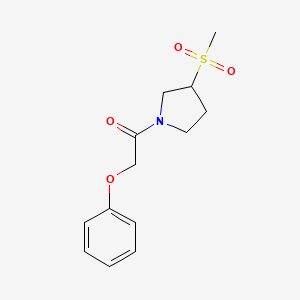

The compound "2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide" is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a benzenesulfonyl group and an acetamide moiety attached to the naphthalene core. The structure of this compound suggests potential for diverse chemical reactivity and biological activity, as indicated by the research on similar naphthalene derivatives .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions such as acylation, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions leads to the formation of benzenesulfonamide derivatives . These methods highlight the versatility of naphthalene as a core structure for the synthesis of various functionalized compounds.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various functional groups to be attached. X-ray single crystallography has been used to determine the solid-state properties of such compounds, revealing their three-dimensional arrangements and intermolecular interactions . The dihedral angle between the benzene and naphthalene rings, as well as bond lengths, are critical parameters that can influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For instance, cascade reactions involving benzoyl sulfoxonium ylides with α-diazocarbonyl compounds can lead to the formation of highly functionalized naphthalenones . These reactions demonstrate the reactivity of the naphthalene ring system and its ability to form complex structures with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide confers metal-chelating properties, making it a potent inhibitor of aminopeptidase N . Additionally, the introduction of sulfonyl and acetamide groups can enhance the lipophilicity of the molecules, which is important for their potential as CNS-penetrating agents . The antibacterial and anti-enzymatic activities of these compounds are also notable, as they can be potent antibacterial agents and moderate to weak enzyme inhibitors .

科学研究应用

有机化学应用

- 萘衍生物的合成:Chen 等人(2019 年)展示了苯甲酰亚砜鎓盐与 α-重氮羰基化合物级联反应,导致形成高度官能化的萘酮,它们是多种官能化萘衍生物的通用中间体 (Chen 等,2019)。

- 多取代萘的合成:Katritzky 等人(1997 年)通过苯并三唑辅助的芳环环化反应描述了多取代萘的合成,展示了一种创建这些化合物的高效且通用的方法 (Katritzky 等,1997)。

环境科学应用

- 工业废水中磺酸盐的提取:Alonso 等人(1999 年)开发了一种固相萃取程序,用于工业废水中的极性苯和萘磺酸盐,然后通过离子对色谱/电喷雾质谱法测定 (Alonso 等,1999)。

- 水处理中的吸附特性:Wu 等人(2011 年)探讨了石墨烯去除废水中萘磺酸等有害化学物质的吸附特性,表明在水净化中具有潜在应用 (Wu 等,2011)。

材料科学应用

- 聚合催化:Wu 等人(2016 年)研究了钯和镍催化剂中萘桥联的膦-磺酸盐配体用于乙烯聚合和共聚合,突出了在材料合成中的用途 (Wu 等,2016)。

未来方向

作用机制

Target of Action

It is known that n-benzenesulfonyl derivatives have shown antibacterial activity . They are known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles, bonding to and forming products with a variety of electrophiles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that the compound’s sulfonamide group can participate in various reactions, influencing different biochemical pathways .

Pharmacokinetics

Similar compounds, such as benzenesulfonamide, are known to be soluble in ethanol and ether, and insoluble in water . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Result of Action

aureus (MRSA) ATCC 43300 . This suggests that the compound might have similar antibacterial effects.

Action Environment

It is known that the stability of similar compounds, such as pefabloc® sc, is affected by both ph and temperature . This suggests that the compound’s action might also be influenced by similar environmental factors.

属性

IUPAC Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-18(13-23(21,22)15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSRNMKNJCCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)